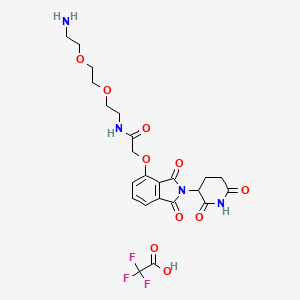

![molecular formula C43H46N2O3 B3000224 (S,S)-(+)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol CAS No. 320714-00-9](/img/structure/B3000224.png)

(S,S)-(+)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

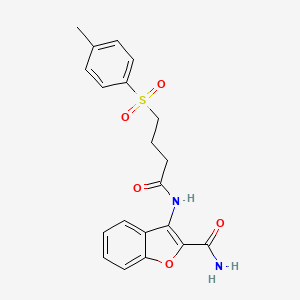

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various human diseases .

Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to its three-dimensional structure due to the non-planarity of the ring . The compound also likely has stereogenic carbons, which means the spatial orientation of its substituents can lead to different biological profiles of drug candidates .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Pyrrolidine derivatives can have various physicochemical parameters .Scientific Research Applications

Asymmetric Complexes as Models for Enzymes

Derivatives of related dinucleating ligands have been studied for their potential as functional models for enzymes like purple acid phosphatases (PAPs). Complexes of these ligands, particularly those involving metals like Zn(II) and Ga(III), have shown activity in phosphoester hydrolysis, mimicking the enzyme's function in hydrolyzing phosphomonoesters (Bosch, Comba, Gahan, & Schenk, 2016).

Hydrogen-Bonded Assemblages in Phenol Derivatives

Research into the structure of various derivatives of 2,6-bis(hydroxymethyl)phenol, closely related to the compound , has revealed intricate hydrogen-bonding networks. These structures can inform the understanding of molecular interactions in similar phenol-based compounds (Masci & Thuéry, 2002).

Role in Catalytic Activities

Studies have explored the role of similar ligands in catalytic activities, such as the hydrolysis of bis(2,4-dinitrophenyl) phosphate. These ligands, when complexed with zinc(II), have shown to be effective catalysts, potentially providing insights into the catalytic mechanisms of related phenol-based compounds (Daumann, Dalle, Schenk, McGeary, Bernhardt, Ollis, & Gahan, 2012).

Fluorescent Sensing Properties

Certain Schiff-base compounds structurally related to (S,S)-(+)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol have been synthesized and characterized for their selective fluorescent sensing properties of zinc(II) ions. This research is indicative of potential applications in detecting and sensing specific metal ions (Roy, Dhara, Manassero, & Banerjee, 2009).

Biomimetic Catalysts for Nerve Agent Hydrolysis

The compound has also been studied in the context of biomimetic catalysts, particularly for the hydrolysis of nerve agents like sarin. Research has shown that certain zinc complexes can mimic the structure and function of natural enzymes, offering potential applications in detoxification and environmental remediation (Guo, Zhong, Chen, Liu, Min, & Shi, 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2,6-bis[[(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-4-methylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H46N2O3/c1-32-28-33(30-44-26-14-24-39(44)42(47,35-16-6-2-7-17-35)36-18-8-3-9-19-36)41(46)34(29-32)31-45-27-15-25-40(45)43(48,37-20-10-4-11-21-37)38-22-12-5-13-23-38/h2-13,16-23,28-29,39-40,46-48H,14-15,24-27,30-31H2,1H3/t39-,40-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOVWBNAXIBNRT-ZAQUEYBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)CN2CCCC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)CN5CCCC5C(C6=CC=CC=C6)(C7=CC=CC=C7)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)CN2CCC[C@H]2C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)CN5CCC[C@H]5C(C6=CC=CC=C6)(C7=CC=CC=C7)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H46N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B3000141.png)

![2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide](/img/structure/B3000153.png)

![N-(4-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3000155.png)

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3000161.png)

![2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B3000162.png)